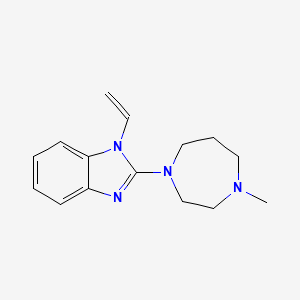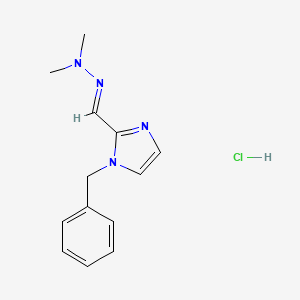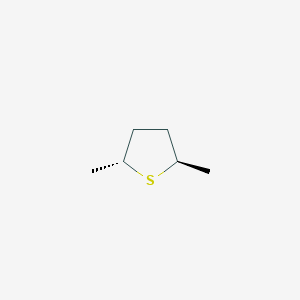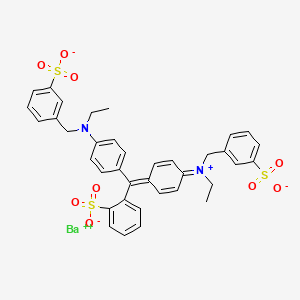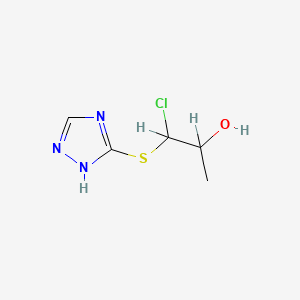
1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-propanol is an organosulfur compound that contains a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-propanol typically involves the reaction of 1-chloro-2,3-epoxypropane with 1H-1,2,4-triazole-3-thiol under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors may be used to improve efficiency and reduce production costs .
化学反応の分析
Types of Reactions
1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-propanol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction Reactions: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and alkoxy derivatives.
Oxidation Reactions: Products include ketones and aldehydes.
Reduction Reactions: Products include dihydrotriazole derivatives.
科学的研究の応用
1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-propanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of antifungal and antibacterial agents.
Agriculture: It is used in the development of fungicides and herbicides.
Materials Science: It is used in the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of 1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-propanol involves the interaction with specific molecular targets. In medicinal applications, it inhibits the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death. The triazole ring interacts with the enzyme lanosterol 14α-demethylase, disrupting the biosynthesis pathway .
類似化合物との比較
Similar Compounds
1-Chloro-2,3-epoxypropane: A precursor in the synthesis of 1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-propanol.
1H-1,2,4-Triazole-3-thiol: Another precursor used in the synthesis.
1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-butanol: A similar compound with an additional carbon atom in the alkyl chain.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to undergo a variety of chemical reactions and interact with biological targets in a specific manner. This makes it a versatile compound in both research and industrial applications .
特性
CAS番号 |
134399-10-3 |
|---|---|
分子式 |
C5H8ClN3OS |
分子量 |
193.66 g/mol |
IUPAC名 |
1-chloro-1-(1H-1,2,4-triazol-5-ylsulfanyl)propan-2-ol |
InChI |
InChI=1S/C5H8ClN3OS/c1-3(10)4(6)11-5-7-2-8-9-5/h2-4,10H,1H3,(H,7,8,9) |
InChIキー |
RSBJWCDFCOHJAI-UHFFFAOYSA-N |
正規SMILES |
CC(C(SC1=NC=NN1)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


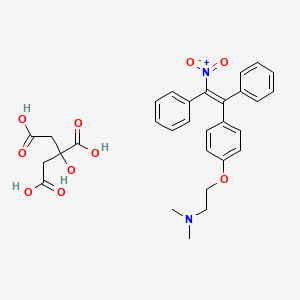
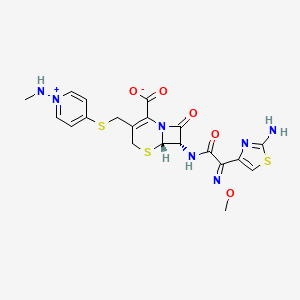
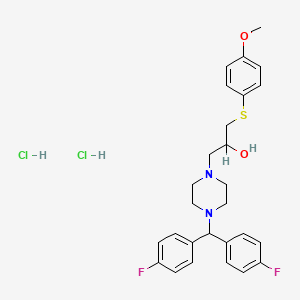
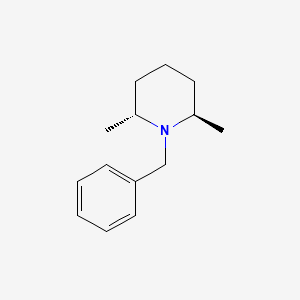
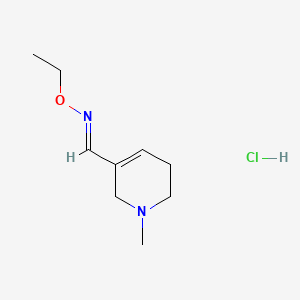
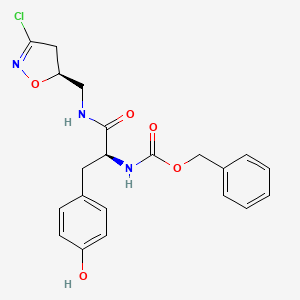
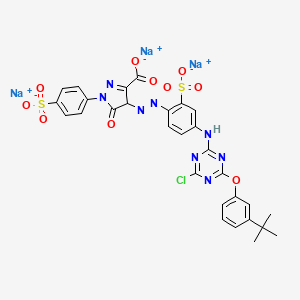
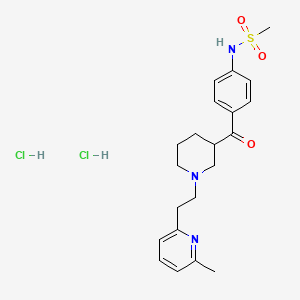
![4,11,13-trimethyl-6-(4-methylpiperazin-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12756531.png)
